(R)-2-Amino-3-(phenylselanyl)propanoic acid
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Overview
Description
®-2-Amino-3-(phenylselanyl)propanoic acid is an organic compound that belongs to the class of selenoamino acids It is a derivative of the amino acid alanine, where the methyl group is replaced by a phenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(phenylselanyl)propanoic acid typically involves the introduction of a phenylselanyl group into an alanine derivative. One common method is the reaction of ®-2-Amino-3-bromopropanoic acid with phenylselenol in the presence of a base. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(phenylselanyl)propanoic acid may involve more scalable and efficient methods, such as the use of biocatalysts or microbial fermentation. These methods can offer higher yields and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(phenylselanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification or amidation reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, selenide derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(phenylselanyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique selenoamino acid structure makes it valuable for studying the effects of selenium in organic compounds.
Biology
In biological research, this compound is used to investigate the role of selenium in biological systems. Selenium is an essential trace element, and its incorporation into amino acids can help elucidate its biological functions and mechanisms.
Medicine
In medicine, ®-2-Amino-3-(phenylselanyl)propanoic acid has potential applications as a therapeutic agent. Its antioxidant properties, due to the presence of selenium, make it a candidate for the development of drugs aimed at reducing oxidative stress and related diseases.
Industry
In the industrial sector, this compound can be used in the production of selenium-containing materials, which have applications in electronics, catalysis, and other fields.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(phenylselanyl)propanoic acid involves its interaction with various molecular targets and pathways. The phenylselanyl group can participate in redox reactions, acting as an antioxidant. It can also interact with enzymes and proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with a phenyl group, used in various applications including food additives and pharmaceuticals.
Phenylalanine: An amino acid with a phenyl group, essential for protein synthesis in living organisms.
Uniqueness
®-2-Amino-3-(phenylselanyl)propanoic acid is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of selenium in various contexts and for developing selenium-based therapeutic agents.
Properties
IUPAC Name |
2-amino-3-phenylselanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVUZBNZZOUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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